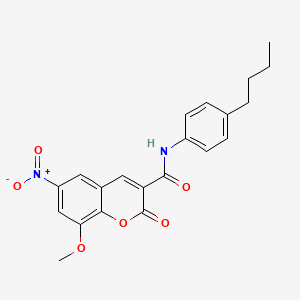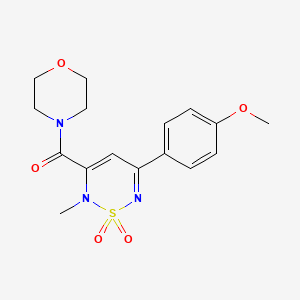
N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide, also known as KATP channel opener, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide involves the opening of N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide channels, which are present in various tissues such as pancreatic beta cells, cardiac myocytes, and smooth muscle cells. The opening of these channels leads to the efflux of potassium ions, resulting in hyperpolarization of the cell membrane and subsequent inhibition of cell excitability. This makes N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide a potential therapeutic agent for the treatment of diseases such as diabetes, ischemic heart disease, and stroke.
Biochemical and Physiological Effects:
N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells, improve cardiac function in ischemic heart disease, and reduce neuronal damage in stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide in lab experiments is its potency as a N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide channel opener. This makes it a useful tool for studying the role of N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide channels in various tissues. However, one of the limitations of using N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide is its potential toxicity, which can affect the validity of the experimental results.
Zukünftige Richtungen
There are several potential future directions for the research on N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide. One direction is to further investigate its therapeutic potential for the treatment of diseases such as diabetes, ischemic heart disease, and stroke. Another direction is to study its mechanism of action in more detail, particularly in relation to the role of N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide channels in various tissues. Additionally, the development of more potent and selective N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide channel openers could lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide channel opener, which makes it a promising candidate for the treatment of various diseases such as diabetes, ischemic heart disease, and stroke.
Eigenschaften
IUPAC Name |
N-cycloheptyl-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-13-8-10-14(11-9-13)12-19(17,18)16-15-6-4-2-3-5-7-15/h8-11,15-16H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTVJVGRBYLDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4758747.png)

![3-[(3-ethyl-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4758760.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide](/img/structure/B4758765.png)
![ethyl 4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4758768.png)
![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4758774.png)
![6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758788.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4758799.png)
![8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4758804.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4758823.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4758844.png)
![2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B4758848.png)
